molecular formula C11H15NNa2O5 B12772224 Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate

Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate

Cat. No.: B12772224
M. Wt: 287.22 g/mol
InChI Key: AZYRKDVJGZVQEJ-UHFFFAOYSA-L
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Description

Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate is a complex organic compound with a unique structure that includes a pyrrole ring, carboxylate groups, and an ethoxypropanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at lower temperatures in the presence of a solvent like ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Ethylenediaminetetraacetic acid (EDTA): A chelating agent used in various applications, including medicine and industry.

    Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with similar applications to EDTA.

    Nitrilotriacetic acid (NTA): A chelating agent used in detergents and water treatment.

Uniqueness

Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate is unique due to its specific structure, which includes a pyrrole ring and an ethoxypropanoate chain. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H15NNa2O5

Molecular Weight

287.22 g/mol

IUPAC Name

disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate

InChI

InChI=1S/C11H17NO5.2Na/c13-10(14)2-5-17-6-4-12-3-1-9(8-12)7-11(15)16;;/h8H,1-7H2,(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

AZYRKDVJGZVQEJ-UHFFFAOYSA-L

Canonical SMILES

C1CN(C=C1CC(=O)[O-])CCOCCC(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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